8-(5-bromo-2-methoxyphenyl)-3-cyclohexyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(5-bromo-2-methoxyphenyl)-3-cyclohexyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group, a cyclohexyl group, and a thiadiazine ring
Preparation Methods
The synthesis of 8-(5-bromo-2-methoxyphenyl)-3-cyclohexyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazine Ring: The thiadiazine ring is typically formed through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a carbonyl compound.
Cyclohexyl Group Addition: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the intermediate compound.
Final Cyclization and Carbonitrile Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
8-(5-bromo-2-methoxyphenyl)-3-cyclohexyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(5-bromo-2-methoxyphenyl)-3-cyclohexyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-(5-bromo-2-methoxyphenyl)-3-cyclohexyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 8-(5-bromo-2-methoxyphenyl)-3-cyclohexyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile include other pyridothiadiazines and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their chemical and biological properties. Some examples of similar compounds are:
- 8-(5-bromo-2-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile .
- 5-bromo-2-methoxyphenyl derivatives .
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H24BrN3O2S |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)-3-cyclohexyl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H24BrN3O2S/c1-27-19-8-7-14(22)9-17(19)16-10-20(26)25-12-24(15-5-3-2-4-6-15)13-28-21(25)18(16)11-23/h7-9,15-16H,2-6,10,12-13H2,1H3 |
InChI Key |
LGSMFFXITGXQKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2CC(=O)N3CN(CSC3=C2C#N)C4CCCCC4 |
Origin of Product |
United States |
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